2-(4-(Chloromethyl)phenyl)pyridine

Overview

Description

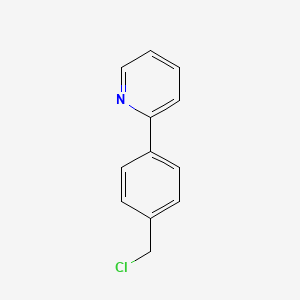

2-(4-(Chloromethyl)phenyl)pyridine is an organic compound with the molecular formula C12H10ClN It is a derivative of pyridine, where a chloromethyl group is attached to the phenyl ring at the para position

Mechanism of Action

Target of Action

It’s known that chloromethyl groups often target nucleophilic sites in biological molecules .

Mode of Action

The compound’s mode of action is likely through nucleophilic substitution reactions at the benzylic position . The chloromethyl group can undergo reactions with nucleophiles, leading to changes in the molecule .

Biochemical Pathways

It’s known that benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation .

Pharmacokinetics

The compound’s molecular weight (20367) suggests it may have suitable properties for absorption and distribution .

Result of Action

The compound’s reactivity suggests it could potentially modify biological molecules, leading to various effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(4-(Chloromethyl)phenyl)pyridine. For instance, the compound is stored at 2-8°C, suggesting that temperature can affect its stability . Furthermore, the compound is classified as corrosive, indicating that it may react with its environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Chloromethyl)phenyl)pyridine typically involves the reaction of 4-(Chloromethyl)benzaldehyde with pyridine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the pyridine ring attacks the chloromethyl group, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Chloromethyl)phenyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

Substitution: Formation of azido or thiocyanato derivatives.

Oxidation: Formation of 4-(Chloromethyl)benzaldehyde or 4-(Chloromethyl)benzoic acid.

Reduction: Formation of 2-(4-(Chloromethyl)phenyl)piperidine.

Scientific Research Applications

2-(4-(Chloromethyl)phenyl)pyridine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and as a building block in the synthesis of dyes and polymers.

Comparison with Similar Compounds

Similar Compounds

- 2-(4-(Bromomethyl)phenyl)pyridine

- 2-(4-(Methoxymethyl)phenyl)pyridine

- 2-(4-(Hydroxymethyl)phenyl)pyridine

Uniqueness

2-(4-(Chloromethyl)phenyl)pyridine is unique due to the presence of the chloromethyl group, which imparts specific reactivity and allows for a wide range of chemical modifications. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Biological Activity

2-(4-(Chloromethyl)phenyl)pyridine, with the CAS number 147936-70-7, is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyridine ring substituted with a chloromethyl phenyl group. Its molecular formula is , and it exhibits properties typical of chlorinated aromatic compounds, which often influence their biological activity.

Anticancer Properties

Research has indicated that this compound may possess anticancer properties. A bioassay conducted on Fischer 344 rats and B6C3F1 mice showed that while the compound did not significantly increase overall mortality, it did lead to a notable incidence of subcutaneous fibromas in male rats at higher dosages . This suggests a potential carcinogenic risk, warranting further investigation into its long-term effects.

The mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that the chloromethyl group may facilitate interactions with cellular targets, potentially influencing signaling pathways involved in cell proliferation and apoptosis.

In vitro studies have shown that compounds with similar structures can inhibit monoamine oxidase (MAO), an enzyme linked to various neurodegenerative diseases . The presence of the chlorine atom has been noted to enhance inhibitory activity against MAO-B, indicating that derivatives of this compound could be explored for neuroprotective applications.

Study on Carcinogenicity

A significant study conducted by the National Toxicology Program assessed the carcinogenic potential of 2-(chloromethyl)pyridine hydrochloride (a related compound) in rodents. Over a period of 99 weeks, various dosages were administered to evaluate tumor development. The study concluded that while there were no significant increases in tumor incidence across all groups, there was a dose-related trend in fibroma development among male rats . This highlights the necessity for cautious application and further research into its safety profile.

Functionalization Studies

Functionalization studies involving 2-(chloromethyl)pyridine derivatives have illustrated their utility in synthesizing novel compounds with enhanced biological activities. For instance, alkylation reactions have been performed to create derivatives that exhibit improved efficacy against certain cancer cell lines . These findings suggest that modifying the structure of this compound could lead to the discovery of new therapeutic agents.

Comparative Analysis

The biological activity of this compound can be compared to other similar compounds to understand its unique properties better.

Properties

IUPAC Name |

2-[4-(chloromethyl)phenyl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN/c13-9-10-4-6-11(7-5-10)12-3-1-2-8-14-12/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICISSZBYTVZMRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=C(C=C2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10621265 | |

| Record name | 2-[4-(Chloromethyl)phenyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147936-70-7 | |

| Record name | 2-[4-(Chloromethyl)phenyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.